molecular formula C9H12N2 B13940174 5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine CAS No. 52517-53-0

5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine

Cat. No.: B13940174
CAS No.: 52517-53-0
M. Wt: 148.20 g/mol
InChI Key: YYNBADKNRLCDCG-UHFFFAOYSA-N
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Description

5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine is a heterocyclic compound with the molecular formula C9H12N2. It belongs to the class of pyrazines, which are known for their diverse chemical properties and applications. This compound is characterized by a cyclopentane ring fused to a pyrazine ring, with an ethyl group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine can be achieved through various methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine. This reaction typically requires a solvent such as benzene and an oxidizing agent like oxygen at low temperatures . Alternatively, manganese dioxide can be used as the oxidizing agent at room temperature . Another method involves the reaction of an aliphatic α-diketone with 1,2-diaminocyclopentane, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of palladium over activated charcoal or copper chromite for dehydrogenation is particularly favored in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of hydrogen atoms with the nucleophile used.

Scientific Research Applications

5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds like 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine, the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .

Properties

CAS No.

52517-53-0

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-ethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

InChI

InChI=1S/C9H12N2/c1-2-7-3-4-8-9(7)11-6-5-10-8/h5-7H,2-4H2,1H3

InChI Key

YYNBADKNRLCDCG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=NC=CN=C12

Origin of Product

United States

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